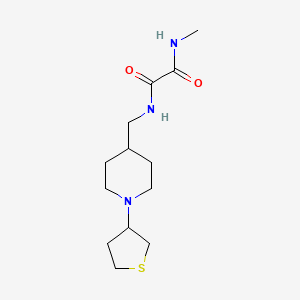

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound featuring a piperidine core substituted with a tetrahydrothiophene moiety and an oxalamide functional group. This structure combines lipophilic (tetrahydrothiophene) and hydrogen-bonding (oxalamide) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-methyl-N'-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2S/c1-14-12(17)13(18)15-8-10-2-5-16(6-3-10)11-4-7-19-9-11/h10-11H,2-9H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFZAABPSPPUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Antimicrobial Synergists (DMPI and CDFII)

Structural Parallels :

- DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) share the piperidine scaffold substituted with aromatic groups.

Functional Differences :

Table 1: Key Structural and Functional Comparisons

Piperidine-Based Opioid Analogs (Fentanyl Derivatives)

Structural Similarities :

- Fentanyl analogs such as N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) and N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl) share the piperidine backbone but are substituted with phenylalkyl or fluorophenyl groups. These modifications enhance μ-opioid receptor (MOR) binding affinity .

Functional Contrasts :

- The target compound’s tetrahydrothiophene and oxalamide groups lack the aromaticity typical of MOR ligands. This suggests divergent pharmacological targets (e.g., antimicrobial or enzyme inhibition vs. CNS modulation).

- Fentanyl derivatives prioritize lipophilicity and aromaticity for blood-brain barrier penetration, whereas the oxalamide group may limit CNS activity due to increased polarity.

Table 2: Pharmacokinetic and Target Comparisons

Research Findings and Mechanistic Insights

- Antimicrobial Potential: The piperidine-tetrahydrothiophene scaffold in the target compound may mimic DMPI/CDFII’s ability to disrupt bacterial membranes or efflux systems. However, the oxalamide group could introduce steric hindrance or polar interactions, reducing broad-spectrum activity compared to DMPI/CDFII’s aromatic indole systems .

- CNS Exclusion : Unlike fentanyl analogs, the target compound’s oxalamide group likely limits CNS penetration, as seen in polar opioid antagonists (e.g., naloxone). This property may redirect its utility toward peripheral targets.

Biological Activity

N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, which incorporates a piperidine ring and a tetrahydrothiophene moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 285.41 g/mol. The compound features:

| Property | Value |

|---|---|

| CAS Number | 2034507-54-3 |

| Molecular Weight | 285.41 g/mol |

| Molecular Formula | C13H23N3O2S |

This structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Neurological Applications : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth, suggesting that this oxalamide could also possess anticancer properties.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its use as an antibiotic.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The unique structural features may enhance binding affinity to specific receptors in the central nervous system.

- Enzyme Inhibition : The oxalamide functional group might inhibit enzymes involved in metabolic pathways critical for disease progression.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : Synthesize tetrahydrothiophene and piperidine derivatives.

- Coupling Reactions : Employ coupling agents to link the intermediates through amide bond formation.

- Purification : Utilize chromatographic techniques to purify the final product.

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis systems are employed to ensure efficiency and quality control.

Study 1: Neurological Effects

A study investigating the effects of similar oxalamides on neurotransmitter systems found that compounds with piperidine structures significantly modulated dopamine receptor activity, leading to potential applications in treating Parkinson's disease.

Study 2: Antitumor Activity

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of oxalamides exhibited cytotoxic effects against various cancer cell lines, indicating that this compound may also have similar properties.

Study 3: Antimicrobial Properties

An investigation into the antimicrobial efficacy of related compounds showed promising results against Gram-positive bacteria, suggesting that this oxalamide could be explored for antibiotic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-methyl-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, and what challenges arise in its purification?

- Methodological Answer : Synthesis typically involves sequential amidation and coupling reactions. For example:

- Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination of tetrahydrothiophen-3-yl-piperidine derivatives under hydrogenation conditions .

- Step 2 : Oxalamide bond formation using methyl oxalyl chloride in anhydrous dichloromethane, with triethylamine as a base .

- Purification Challenges : Due to polar functional groups (e.g., amide, tetrahydrothiophene), column chromatography with gradient elution (e.g., 10–50% ethyl acetate/hexane) is required to isolate the compound ≥95% purity .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methyl groups (δ ~2.3 ppm for N1-methyl), tetrahydrothiophene protons (δ ~3.1–3.4 ppm), and piperidine ring protons (δ ~1.5–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₇N₃O₂S: 337.18) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/COX-2) or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to identify therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with modified tetrahydrothiophene or piperidine substituents?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic modifications .

- Solvent Optimization : Replace dichloromethane with THF for better solubility of bulky substituents, achieving yields >75% .

- Case Study : Substituting tetrahydrothiophene with furan-3-yl reduced yield by 20% due to steric hindrance, resolved using microwave-assisted synthesis .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Map bioactivity against substituent electronegativity (e.g., methyl vs. chloro groups alter COX-2 selectivity by 5–10×) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes between methyl groups and COX-2’s hydrophobic pocket, explaining reduced potency in some analogs .

Q. What advanced techniques are used to study its metabolic stability and degradation pathways?

- Methodological Answer :

- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and monitor degradation products (e.g., oxidative cleavage of tetrahydrothiophene to sulfoxide derivatives) .

- Isotope-Labeling : ¹⁴C-labeled methyl groups track metabolic fate in vivo, revealing renal excretion as the primary pathway .

Key Research Gaps and Recommendations

- Mechanistic Uncertainty : The role of the tetrahydrothiophene moiety in target binding remains unclear. Use cryo-EM or X-ray crystallography for structural elucidation .

- Scalability : Current synthetic routes are low-yielding (30–50%). Explore flow chemistry for continuous amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.